Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate
Description
Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate (C₁₅H₁₂Cl₂O₃, MW 311.16) is a benzoate ester derivative featuring a 2,6-dichlorophenoxymethyl substituent at the meta position of the benzene ring. This compound is utilized in chemical synthesis and pesticide research due to its structural versatility . Its synthesis typically involves alkylation or esterification reactions, as evidenced by its availability in screening libraries and discontinued commercial catalogs .
Properties
IUPAC Name |
methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-5-2-4-10(8-11)9-20-14-12(16)6-3-7-13(14)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIJRGFOWNTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247238 | |
| Record name | Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-81-8 | |
| Record name | Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(hydroxymethyl)benzoic acid with 2,6-dichlorophenol in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Linked Benzoate Derivatives
a. Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
- Structure: Incorporates a triazine core with methoxy and formyl-substituted phenoxy groups.
- Properties : Melting point (79–82°C), high yield (90%), and moderate polarity (Rf = 0.18) .
b. Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d)
Purine-Based Benzoate Derivatives
a. Methyl 3-((2-chloro-6-(methylamino)-9H-purin-9-yl)methyl)benzoate (19)
- Structure: Contains a purine ring system with a chloro and methylamino substituent.
- Synthesis : Prepared via N9-alkylation of 2,6-dichloropurine with methyl-3-bromomethylbenzoate .
- Comparison : The purine core confers nucleobase-mimicking properties, making it relevant for targeting nucleic acid-binding proteins, unlike the purely aromatic target compound .
Sulfonylurea Herbicides
a. Metsulfuron Methyl Ester
- Structure : Contains a sulfonylurea bridge and a 4-methoxy-6-methyl-triazine group.
- Use : Inhibits acetolactate synthase (ALS) in plants, a mechanism distinct from the likely physical mode of action of the target compound .
- Comparison: The sulfonylurea group enhances systemic mobility in plants, whereas the dichlorophenoxy group in the target compound may confer localized activity .
Data Tables
Research Findings and Trends
- Triazine Derivatives : Demonstrated high synthetic yields (>85%) and tunable polarity via substituent variation .
- Purine Derivatives : Highlighted in medicinal chemistry for enzyme inhibition studies .
- Sulfonylureas : Dominated agricultural research due to systemic action and low application rates .
Its structural simplicity may offer synthetic advantages over more complex triazine or purine derivatives .
Biological Activity
Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate is a compound of significant interest in the field of biological research due to its diverse biological activities. This article compiles data from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a dichlorophenoxy group. Its molecular formula is C16H15Cl2O3, and it possesses unique structural features that contribute to its biological activity.
1. Antimicrobial Properties
Research indicates that compounds containing dichlorophenoxy groups often exhibit antimicrobial properties. This compound has been tested for its effectiveness against various pathogens:
- Bacterial Activity : In vitro studies have shown that this compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent efficacy, indicating its potential as a therapeutic agent.
- Fungal Activity : The compound also exhibits antifungal properties, effectively inhibiting the growth of several fungal strains commonly associated with human infections.
2. Insecticidal Activity
This compound has been evaluated for its insecticidal properties:
- Larvicidal Effects : A study assessed its larvicidal activity against mosquito larvae, particularly Aedes albopictus and Culex pipiens. The results indicated a strong correlation between concentration and larval mortality, with LC50 values recorded at 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens, highlighting its potential as an environmentally friendly insecticide .
3. Cytotoxic Effects
In cellular assays, this compound has shown cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry and Western blot analyses, demonstrating increased expression of pro-apoptotic factors .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antibacterial Activity : A comparative study involving this compound and known antibiotics showed that it could enhance the efficacy of certain antibiotics when used in combination therapies.
- Investigation into Insecticidal Properties : Field trials demonstrated that formulations containing this compound significantly reduced mosquito populations in urban settings.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
